Chloromethyl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate is a chemical compound characterized by its unique structure, which includes a chloromethyl group and a tert-butoxycarbonyl protecting group on the amino moiety. Its molecular formula is C13H22ClNO4, and it has a molecular weight of approximately 277.77 g/mol. The compound is notable for its chirality, with specific stereochemistry at the cyclohexane ring, which influences its reactivity and biological interactions .
The synthesis of Chloromethyl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate typically involves several steps:
Chloromethyl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate has potential applications in:
Chloromethyl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate shares structural similarities with various other compounds that also contain cyclohexane rings and protective groups. Here are some similar compounds along with their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate | C14H25NO4 | Contains an ethyl group instead of a chloromethyl group |
| Methyl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | C13H23NO4 | Lacks the chloromethyl functionality |
| (1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid | C11H17NO4 | Features a cyclopentene ring instead of cyclohexane |
These compounds highlight the versatility of tert-butoxycarbonyl-protected amino acids in organic synthesis while showcasing how minor structural changes can significantly influence their chemical properties and biological activities .
The IUPAC name of the compound, (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate chloromethyl ester, reflects its stereochemistry and functional groups. The cyclohexane ring adopts a chair conformation with axial and equatorial substituents: the Boc-protected amine occupies the equatorial position at C4, while the carboxylate group at C1 is esterified with a chloromethyl moiety. The trans configuration (1r,4r) is critical for maintaining spatial rigidity, which is verified by nuclear magnetic resonance (NMR) and X-ray crystallography in related analogs.
The molecular formula $$ \text{C}{13}\text{H}{22}\text{ClNO}_4 $$ corresponds to a monoisotopic mass of 291.77 g/mol, with key spectral signatures including a carbonyl stretch at 1720 cm$$^{-1}$$ (Boc group) and a chlorine isotopic pattern in mass spectrometry. The SMILES notation ClCOC(=O)[C@H]1CC[C@H](CNC(=O)OC(C)(C)C)CC1 encodes the stereochemistry and connectivity, while the InChIKey AZEKNJGFCSHZID-UHFFFAOYSA-N provides a unique identifier for database searches.
The compound’s synthesis builds on advancements in catalytic hydrogenation and protective group chemistry. Early routes to cyclohexane-based amino acids involved hydrogenation of aromatic precursors like p-aminobenzoic acid, but these methods suffered from poor stereoselectivity (cis/trans ratios ≤1:1). A breakthrough came with the development of rhodium-catalyzed hydrogenation under mild conditions, which achieved trans-selectivity >75% by optimizing solvent polarity and catalyst loading. For example, hydrogenating p-nitrobenzoic acid derivatives over Rh/Al$$2$$O$$3$$ in tetrahydrofuran (THF) at 50°C yielded trans-4-amino-cyclohexanecarboxylic acid, which was subsequently Boc-protected and esterified with chloromethyl chloroformate.
Solid-phase synthesis further streamlined production. Using Rink amide resin, the chloromethyl ester serves as a handle for immobilization, enabling iterative coupling and cyclization steps without intermediate purification. This approach is exemplified in the synthesis of β-turn mimetics, where the cyclohexane scaffold replaces peptide bonds to reduce metabolic degradation.
The compound’s rigid cyclohexane core mimics β-sheet and β-turn conformations in peptides, addressing the flexibility and proteolytic susceptibility of natural peptides. Key applications include:
Table 1 compares this compound to structurally related peptidomimetic scaffolds:
These analogs highlight the balance between rigidity and functionalizability achieved by the chloromethyl (1r,4r) derivative.